molecular formula C25H22N4O2 B11976408 3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-09-4

3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976408
CAS No.: 303106-09-4
M. Wt: 410.5 g/mol
InChI Key: QMLRRZXQQCZLDN-WGOQTCKBSA-N
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Description

3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound with a complex structure that includes a pyrazole ring, a benzyloxyphenyl group, and a methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor: A compound with similar structural elements, used in sunscreens for its UV-absorbing properties.

    Benzylidene derivatives: A class of compounds with similar benzylidene groups, often studied for their biological activities.

Uniqueness

3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Biological Activity

3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C25H22N4O2C_{25}H_{22}N_{4}O_{2}

Structure

  • Core Structure : The pyrazole ring is central to its activity, with substituents that enhance its interaction with biological targets.
  • Functional Groups : The presence of benzyloxy and methylbenzylidene groups may influence its lipophilicity and binding affinity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival, such as the BRAF(V600E) and EGFR pathways.
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives could synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .
CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-715Yes
Similar Pyrazole DerivativeMDA-MB-23112Yes

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound was evaluated using standard assays to measure its ability to inhibit pro-inflammatory cytokines.

  • Findings : It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant activities that contribute to their overall therapeutic effects .

Properties

CAS No.

303106-09-4

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-18-7-9-19(10-8-18)16-26-29-25(30)24-15-23(27-28-24)21-11-13-22(14-12-21)31-17-20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

QMLRRZXQQCZLDN-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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